Thymidine, 5'-azido-5'-deoxy-
Overview
Description
Thymidine, 5’-azido-5’-deoxy-, also known as 5’-Azido-5’-deoxythymidine, is a compound with the molecular formula C10H13N5O4 . It is a potential inhibitor of mycobacterium tuberculosis monophosphate kinase (TMPKmt) .
Synthesis Analysis
A two-step synthesis converting thymidine into a phosphotriester building block of 5’-azido-5’-deoxythymidine in 60% overall yield is presented .Molecular Structure Analysis
The molecular structure of Thymidine, 5’-azido-5’-deoxy- can be represented by the IUPAC Name: 1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione . The InChI representation is: InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 .Chemical Reactions Analysis
The 3’ hydroxyl group of thymidine’s deoxyribose sugar is substituted with an azido group (N3). Thymidine is one of the four nucleosides used as the building blocks of DNA. In the cell, the 5’ hydroxyl of each nucleoside’s deoxyribose sugar is activated as a nucleotide triphosphate .Physical And Chemical Properties Analysis
Thymidine, 5’-azido-5’-deoxy- has a molecular weight of 267.24 g/mol . It exists in solid form as small white crystals or white crystalline powder .Scientific Research Applications
Raman Structural Study and Biological Activity Correlation
A structural study using Raman and surface-enhanced Raman spectroscopy (SERS) explored the properties of thymidine derivatives, including 3′-azido-3′-deoxythymidine (AZT), focusing on changes induced by ribosyl groups and substituents like the azido group. This research highlights the relationship between molecular structure and biological activity, essential for understanding the interaction mechanisms of AZT at the molecular level (Rivas, Sánchez‐Cortés, & García-Ramos, 2002).
AZT as a Competitive Inhibitor of Thymidine Phosphorylation
Studies have demonstrated that AZT serves as a competitive inhibitor of thymidine phosphorylation in rat heart and liver mitochondria, suggesting a mechanism for AZT's toxicity and mitochondrial DNA depletion. This insight provides a basis for understanding AZT's impact on mitochondrial function and its potential side effects, excluding its pharmacological application in terms of dosage and side effects, focusing solely on its biochemical mechanism of action (Lynx & McKee, 2006).
Enhancement of 5'-DFUR Cytotoxicity
Research into the interaction between AZT and thymidine phosphorylase (TP) elucidates AZT's ability to enhance the anti-tumor effectiveness of 5'-deoxy-5-fluorouridine (5'-DFUR) by inducing TP expression. This interaction suggests a novel approach to enhancing the efficacy of certain anti-tumor drugs, showcasing a unique application of AZT in cancer research, beyond its well-known role as an anti-HIV drug (Tsuneyoshi et al., 2006).
Oligonucleotide Assembly for Research
A two-step synthesis of a 5′-azidothymidine building block for oligonucleotide assembly introduces a method for incorporating AZT into oligonucleotides, enabling subsequent research applications such as triazole-forming ligations. This development facilitates the study of nucleic acid interactions and modifications, expanding the utility of AZT in molecular biology and genetic engineering (Said et al., 2012).
Investigating DNA Synthesis with Thymidine Analogues
The application of thymidine analogues, including AZT, in tracking DNA synthesis offers a powerful tool for studying cell proliferation and DNA replication. This research has profound implications for understanding cellular processes in cancer biology, stem cell research, and beyond, highlighting the versatility of thymidine analogues in scientific investigation (Cavanagh et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEHVJFBPNPCKI-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172919 | |
Record name | Thymidine, 5'-azido-5'-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine, 5'-azido-5'-deoxy- | |
CAS RN |
19316-85-9 | |
Record name | Thymidine, 5'-azido-5'-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019316859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymidine, 5'-azido-5'-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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